DREADD agonist 21 (dihydrochloride), often abbreviated as C21, is a synthetic chemical compound designed specifically for chemogenetic research. [] Chemogenetics involves the use of engineered receptors that respond exclusively to specific, otherwise inert, ligands. [] C21 acts as a potent and selective agonist for muscarinic-based DREADDs, a family of engineered receptors derived from human muscarinic acetylcholine receptors. [, ] This specificity allows researchers to selectively activate or inhibit neuronal activity in vivo and in vitro by introducing these engineered receptors and then administering C21. [, ] C21's role in scientific research is thus invaluable for dissecting neuronal circuit function and understanding the roles of specific neuronal populations in behavior, physiology, and disease models.
C21 exerts its effects by binding to muscarinic-based DREADDs, specifically hM3Dq and hM4Di. [, ] These engineered receptors are mutated versions of human muscarinic acetylcholine receptors designed to be insensitive to the endogenous neurotransmitter acetylcholine but activated by C21. [] Binding of C21 to hM3Dq initiates a signaling cascade that leads to neuronal excitation, while binding to hM4Di triggers a pathway resulting in neuronal inhibition. [, ] This ability to selectively manipulate neuronal activity makes C21 a powerful tool for investigating brain function.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6